Pirenzepine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

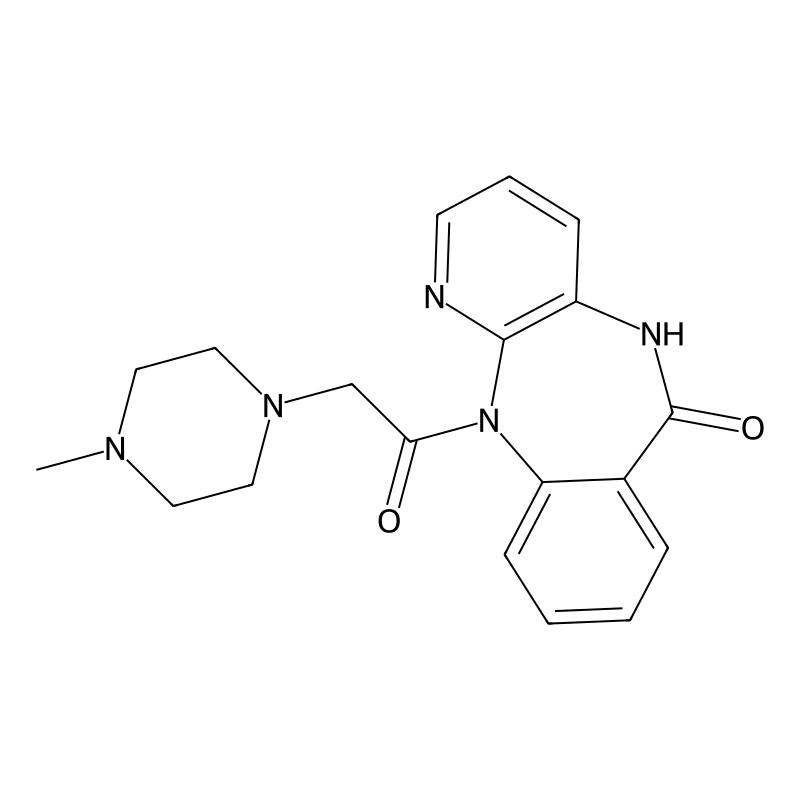

Pirenzepine is a synthetic compound classified as a muscarinic receptor antagonist, specifically targeting the M1 subtype of muscarinic acetylcholine receptors. It is primarily utilized in the treatment of peptic ulcers due to its ability to reduce gastric acid secretion and alleviate muscle spasms in the gastrointestinal tract. The chemical formula for pirenzepine is , with a molecular weight of approximately 351.4 g/mol. It is known by various names, including Gastrozepin and has a unique IUPAC name: 2-[2-(4-methylpiperazin-1-yl)acetyl]-2,4,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,11,13-hexaen-10-one .

Pirenzepine acts by competitively inhibiting the binding of acetylcholine, a neurotransmitter, to M1 muscarinic receptors in the stomach. This inhibition reduces gastric acid secretion and smooth muscle contractions, promoting ulcer healing []. The M1 selectivity minimizes side effects like constipation and dry mouth commonly associated with broader-spectrum muscarinic antagonists [].

Pirenzepine is generally well-tolerated, but common side effects include dry mouth, constipation, and blurred vision. At high doses, it can cause central nervous system side effects like dizziness and confusion []. Pirenzepine should not be used in individuals with narrow-angle glaucoma or urinary retention.

Peptic Ulcer Treatment

Mechanism of action

Pirenzepine belongs to a class of drugs called muscarinic receptor antagonists. It specifically targets muscarinic M1 receptors in the stomach, which are responsible for stimulating gastric acid secretion. By blocking these receptors, pirenzepine helps reduce the production of stomach acid, potentially aiding in the healing of peptic ulcers [National Institutes of Health. Pirenzepine. ].

Myopia Control

Mechanism of action

The exact mechanism by which pirenzepine might help control myopia (nearsightedness) is not fully understood. However, some studies suggest it might be related to its impact on the growth of the sclera, the outer layer of the eye, or its influence on the accommodative response of the eye's lens [Invest Ophthalmol Vis Sci. 2003;44:1090-1096].

Research findings

While some initial research showed promise for pirenzepine's use in controlling myopia progression, particularly in animal models, further clinical trials yielded mixed results. More research is needed to determine the effectiveness and safety of pirenzepine for this purpose [Cochrane Database Syst Rev. 2018;2:CD004123].

Other Potential Applications

Pirenzepine has also been explored in research for its potential role in managing other conditions, including:

- Schizophrenia: Some studies have investigated pirenzepine's potential for treating specific symptoms of schizophrenia, but the results have been inconclusive and further research is needed [J Clin Psychopharmacol. 2002;22(2):182-187].

- Clozapine-induced hypersalivation: Pirenzepine has been studied as a potential treatment for excessive drooling, a side effect of the antipsychotic medication clozapine, but more research is needed to confirm its effectiveness [Clin Neuropharmacol. 2001;24(2):88-91].

As a muscarinic receptor antagonist, pirenzepine demonstrates significant biological activity in the gastrointestinal system. It inhibits gastric acid secretion at lower doses than traditional anticholinergic agents, making it effective for treating duodenal ulcers and other gastrointestinal disorders. Clinical studies indicate that pirenzepine is effective in promoting ulcer healing and reducing pain associated with these conditions . Additionally, it has been investigated for potential applications in controlling myopia due to its effects on ocular muscles .

- Formation of the piperazine ring: This involves reacting appropriate amines with diketones or similar compounds.

- Acetylation: The piperazine derivative is then acetylated to introduce the acetyl group.

- Cyclization: Further reactions lead to the formation of the pyrido-benzodiazepine structure characteristic of pirenzepine.

These steps can vary slightly based on the specific synthetic pathway chosen but generally involve standard organic synthesis techniques such as condensation reactions and cyclization processes .

Pirenzepine is primarily used in clinical settings for:

- Treatment of Peptic Ulcers: By reducing gastric acid secretion and muscle spasms.

- Management of Gastrointestinal Disorders: Alleviating symptoms related to excessive gastric motility.

- Potential Myopia Control: Investigated for its effects on eye muscles .

Interactions of pirenzepine with other medications and biological systems have been studied to evaluate its safety and efficacy profile. Notably:

- Drug Interactions: Pirenzepine may interact with other medications that affect gastric acid secretion or those that are metabolized through similar pathways.

- Biological Interactions: Its selectivity for M1 receptors minimizes interactions with central nervous system functions, reducing the risk of side effects commonly associated with broader anticholinergic agents .

Pirenzepine shares structural and functional similarities with several other compounds within the class of muscarinic antagonists. Key comparisons include:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Atropine | Non-selective muscarinic antagonist | Broad systemic effects; used in various indications |

| Scopolamine | Similar structure; non-selective | Primarily used for motion sickness |

| Tiotropium | Long-acting muscarinic antagonist | Primarily used in respiratory conditions |

| Propantheline | Antimuscarinic agent | Used for gastrointestinal disorders |

| Dicyclomine | Antispasmodic agent | Used specifically for irritable bowel syndrome |

Pirenzepine's uniqueness lies in its selective action on M1 receptors at therapeutic doses while minimizing effects on other receptor subtypes, making it particularly effective for gastrointestinal applications without significant central nervous system side effects .

Muscarinic M1 Receptor Binding Kinetics

Pirenzepine binds to muscarinic M1 receptors through a multi-step kinetic process characterized by rapid association and conformational rearrangements. Fluorescence-based studies reveal that ligand binding initiates peripheral interactions, followed by sequential conformational changes that enable access to inner receptor domains [1]. This three-phase process involves:

- Peripheral Binding: Initial low-affinity interaction with extracellular receptor regions.

- Conformational Restructuring: Ligand-induced shifts that expose high-affinity binding pockets.

- Stabilization: Formation of a high-affinity complex with reduced dissociation rates.

In solubilized receptor preparations, pirenzepine exhibits significantly higher affinity (KD ≈ 3 × 10⁻⁸ M) compared to membrane-bound states, suggesting membrane constraints modulate receptor-ligand interactions [2]. Kinetic parameters derived from fluorescence correlation spectroscopy and energy transfer experiments demonstrate that M1 receptors predominantly exist as monomers in the absence of ligand, transitioning to dimers upon pirenzepine binding [1].

| Parameter | Value | Source |

|---|---|---|

| Association Rate (k₊₁) | 5.2 × 10⁶ M⁻¹ min⁻¹ | [1] |

| Dissociation Rate (k₋₁) | 1.1 × 10⁻¹ min⁻¹ | [1] |

| Solubilized KD | 3 × 10⁻⁸ M | [2] |

| Membrane KD | Low affinity (not quantified) | [2] |

Ligand-Induced Receptor Dimerization Processes

Pirenzepine promotes M1 receptor dimerization through a mechanism linked to its binding-induced conformational changes. Fluorescence energy transfer experiments demonstrate that EGFP-tagged M1 receptors exhibit monomeric states under baseline conditions, transitioning to dimers upon ligand exposure [1]. This process involves:

- Monomer-to-Dimer Transition: Pirenzepine binding stabilizes a dimeric conformation, as evidenced by increased fluorescence quenching and reduced EGFP brightness.

- Conformational Synchronization: The three-step binding mechanism ensures coordinated structural changes between receptor subunits.

- Stabilization of Dimer State: Dimers exhibit slower dissociation kinetics, suggesting enhanced receptor stability.

| Receptor State | Fluorescence Brightness | Conformational State |

|---|---|---|

| Baseline (No Ligand) | High | Monomeric |

| With Pirenzepine | Low | Dimeric |

These findings contradict earlier models assuming static receptor oligomerization, instead proposing ligand-dependent dynamic assembly [1].

G-Protein Coupling and Signal Transduction Pathways

Pirenzepine’s interaction with M1 and M2 receptors differentially modulates G-protein coupling. At M2 receptors, pirenzepine acts as an inverse agonist, reducing basal GTPase activity in pig atrial sarcolemma preparations [4]. This effect contrasts with its antagonistic role at M1 receptors, where it blocks agonist-induced signaling without affecting baseline activity.

Key Mechanistic Differences:

| Parameter | M1 Receptors | M2 Receptors |

|---|---|---|

| G-Protein Type | Pertussis toxin-insensitive | Pertussis toxin-sensitive |

| Basal Activity Modulation | No effect | Inverse agonism (↓ GTPase) |

| Signal Pathway | Phospholipase C-dependent | Adenylyl cyclase inhibition |

In cortical tissues, M1 receptors couple to Gαq/11 proteins, mediating phospholipase C activation and intracellular Ca²⁺ mobilization [6]. This pathway is insensitive to pertussis toxin, distinguishing M1-mediated signaling from M2 receptor pathways [7].

Allosteric Modulation and Brucine Binding Domain Interactions

Brucine, a strychnine analog, acts as a positive allosteric modulator at M1 receptors, enhancing agonist efficacy through distinct binding domains. Unlike pirenzepine, which competes for the orthosteric site, brucine binds to an allosteric pocket, synergistically potentiating responses to McN-A-343 at presynaptic M1 receptors [5].

Comparative Binding Characteristics:

| Property | Pirenzepine | Brucine |

|---|---|---|

| Binding Site | Orthosteric | Allosteric |

| Receptor Conformation | Induces dimerization | Stabilizes active state |

| Functional Effect | Antagonism | Positive modulation |

| Reversibility | Rapid | Irreversible (slow washout) |

Co-binding experiments reveal that brucine’s effects are not antagonized by pirenzepine, indicating non-overlapping binding domains [5]. Additionally, brucine exhibits off-target effects at α₁-adrenoceptors, displacing prazosin with micromolar affinity, complicating its therapeutic potential as a selective M1 modulator [5].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

0.6

UNII

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

A02 - Drugs for acid related disorders

A02B - Drugs for peptic ulcer and gastro-oesophageal reflux disease (gord)

A02BX - Other drugs for peptic ulcer and gastro-oesophageal reflux disease (gord)

A02BX03 - Pirenzepine

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Acetylcholine (muscarinic)

CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Other CAS

Wikipedia

Dates

Transcriptome-based insights into gene networks controlling myopia prevention

Cindy Karouta, Robert Kucharski, Kristine Hardy, Kate Thomson, Ryszard Maleszka, Ian Morgan, Regan AshbyPMID: 34405458 DOI: 10.1096/fj.202100350RR

Abstract

Myopia (short-sightedness), usually caused by excessive elongation of the eye during development, has reached epidemic proportions worldwide. In animal systems including the chicken model, several treatments have been shown to inhibit ocular elongation and experimental myopia. Although diverse in their apparent mechanism of action, each one leads to a reduction in the rate of ocular growth. We hypothesize that a defined set of retinal molecular changes may underlie growth inhibition, irrespective of the treatment agent used. Accordingly, across five well-established but diverse methods of inhibiting myopia, significant overlap is seen in the retinal transcriptome profile (transcript levels and alternative splicing events) in chicks when analyzed by RNA-seq. Within the two major pathway networks enriched during growth inhibition, that of cell signaling and circadian entrainment, transcription factors form the largest functional grouping. Importantly, a large percentage of those genes forming the defined retinal response are downstream targets of the transcription factor EGR1 which itself shows a universal response to all five growth-inhibitory treatments. This supports EGR1's previously implicated role in ocular growth regulation. Finally, by contrasting our data with human linkage and GWAS studies on refractive error, we confirm the applicability of our study to the human condition. Together, these findings suggest that a universal set of transcriptome changes, which sit within a well-defined retinal network that cannot be bypassed, is fundamental to growth regulation, thus paving a way for designing novel targets for myopia therapies.Rational Design of Photochromic Analogues of Tricyclic Drugs

Fabio Riefolo, Rosalba Sortino, Carlo Matera, Enrique Claro, Beatrice Preda, Simone Vitiello, Sara Traserra, Marcel Jiménez, Pau GorostizaPMID: 34160229 DOI: 10.1021/acs.jmedchem.1c00504

Abstract

Tricyclic chemical structures are the core of many important drugs targeting all neurotransmitter pathways. These medicines enable effective therapies to treat from peptic ulcer disease to psychiatric disorders. However, when administered systemically, they cause serious adverse effects that limit their use. To obtain localized and on-demand pharmacological action using light, we have designed photoisomerizable ligands based on azobenzene that mimic the tricyclic chemical structure and display reversibly controlled activity. Pseudo-analogues of the tricyclic antagonist pirenzepine demonstrate that this is an effective strategy in muscarinic acetylcholine receptors, showing stronger inhibition upon illumination bothand in cardiac atria

. Despite the applied chemical modifications to make pirenzepine derivatives sensitive to light stimuli, the most potent candidate of the set, cryptozepine-

, maintained a moderate but promising M

vs M

subtype selectivity. These photoswitchable "crypto-azologs" of tricyclic drugs might open a general way to spatiotemporally target their therapeutic action while reducing their systemic toxicity and adverse effects.

Segmental hair analysis of olanzapine and N-desmethyl-olanzapine in postmortem hair from mentally ill patients by LC-MS/MS

Kamilla Nyborg Günther, Jytte Banner, Kristian Linnet, Sys Stybe JohansenPMID: 32814260 DOI: 10.1016/j.jpba.2020.113510

Abstract

Hair analysis is a useful tool for establishing long-term drug intake. Segmental analysis, in particular, where the hair is cut into defined segments, can potentially provide a calendar of patients' drug intake as drugs are incorporated into the growing hair through the bloodstream with an average growth rate of 1 cm per month. Forensic investigations of hair require knowledge of typical concentrations of common pharmaceuticals in hair, which are rarely reported. The aim of this study was to provide values for olanzapine and N-desmethyl-olanzapine concentrations in postmortem hair from chronic olanzapine consumers to contribute to the establishment of a reference interval for this drug. We analyzed postmortem head hair samples from 37 suspected mentally ill patients, who were part of the SURVIVE population, a Danish national autopsy-based study. Each sample was cut into 1 cm segments, and up to six segments, corresponding to up to six months of hair growth prior to death, were analyzed depending on the hair length. The hair extracts were analyzed by liquid chromatography tandem mass spectrometry. Olanzapine and N-desmethyl-olanzapine were added to a published and validated method. The 37 patients were 12 females and 25 males aged 25-81 years. Their hair colors varied from blond to black, with the majority brown, thus no trend could be discerned from the hair colors. Drugs other than olanzapine were found in all cases except one, and illicit drugs were found in the hair samples of 38 % of the cases. We report olanzapine concentrations ranging from 0.005-20.9 ng/mg (median 0.128 ng/mg) and N-desmethyl-olanzapine concentrations from 0.027 to 0.187 ng/mg (median 0.068 ng/mg) for all 141 analyzed segments. Metabolite-to-drug ratios ranged from 0.010 to 3.31 (median 0.590). Dose calculations based on prescription pick-up demonstrated no correlation with the concentrations in hair, but olanzapine concentrations in the proximal hair segment correlated significantly with olanzapine concentrations in postmortem blood. Olanzapine concentrations decreased considerably from the proximal to distal segments, emphasizing the importance of reporting the length of the measured hair when reporting drug concentrations in hair. This study can contribute to the establishment of a reference interval for olanzapine and N-desmethyl-olanzapine concentrations in hair by reporting concentrations in hair from chronic consumers.Participation of acetylcholine and its receptors in the contractility of inflamed porcine uterus

B Jana, J Całka, M Bulc, K K Piotrowska-TomalaPMID: 31874364 DOI: 10.1016/j.theriogenology.2019.09.015

Abstract

This study analyzed the effect of inflammation on acetylcholine (ACh)-induced muscarinic receptors (MR)2 and MR3 conducted contractility of the porcine uterus. On Day 3 of the estrous cycle, either E.coli suspension (E.coli group) or saline (SAL group) was injected into uterine horns or laparotomy was performed (CON group). Eight days later, infected gilts developed severe acute endometritis. Compared to the period before ACh treatment, ACh (10M) increased the tension in myometrium (MYO) and endometrium/myometrium (ENDO/MYO) of the CON group (P < 0.01) and in ENDO/MYO of the SAL group (P < 0.01), the amplitude in strips of the CON (P < 0.05) and SAL (MYO: P < 0.05, ENDO/MYO: P < 0.001) groups and the frequency in strips of the CON (MYO: P < 0.01, ENDO/MYO: P < 0.001) and SAL (P < 0.01) groups. In the E.coli group, ACh (10

M) reduced the amplitude in MYO (P < 0.05) and ENDO/MYO (P < 0.001), increased the frequency in MYO (P < 0.01) and ENDO/MYO (P < 0.001) and did not change (P > 0.05) the tension. ACh (10

M) in ENDO/MYO of the E.coli group, reduced the tension compared to the CON group (P < 0.05) and the amplitude compared to other groups (P < 0.001), while increased the frequency in relation to the SAL group (P < 0.05). MR2 antagonist (AF-DX 44 116) and ACh (10

M) reduced (by 16.92%, P < 0.01) the tension in MYO of the CON group and increased (P < 0.01) it in the E.coli group compared to the period before antagonist and ACh addition. In MYO of the SAL group, the tension was increased (P < 0.01) in response to MR3 antagonist (4-DAMP) and ACh (10

, 10

M). In the E.coli group, these substances did not change (P > 0.05) the tension, but it was lower (P < 0.001) in MYO (ACh: 10

M) and ENDO/MYO (ACh: 10

M) than in the SAL group. MR2 or MR3 antagonists and ACh (10

M) increased (P < 0.05-0.001) the amplitude in strips of the CON and SAL groups and reduced it in the E.coli group (P < 0.001) compared to the period before antagonists and ACh use. This parameter in the E.coli group was lower (P < 0.001) after using MR2 or MR3 antagonists and ACh (10

, 10

M) than in other groups. Both antagonists and ACh (10

M) reduced the frequency in the CON, SAL (P < 0.05) and E.coli (MR2 antagonist: P < 0.01, MR3 antagonist: P < 0.05) groups compared to period before antagonists and ACh addition. Data show that ACh reduces the contractility of the inflamed porcine uterus by MR2 and MR3, which suggests that pharmacological modulation of these receptors can be used to raise the contractility of an inflamed uterus.

Muscarinic M1 and M2 receptor subtypes play opposite roles in LPS-induced septic shock

Zhen Wang, Mingyi Li, Lu Liu, Bin GengPMID: 31634798 DOI: 10.1016/j.pharep.2019.06.005

Abstract

To compare pharmacologic effects of pirenzepine and AF-DX116, a selective competitive antagonist for M1 and M2 subtype muscarinic cholinergic receptors (mAChRs), respectively, with atropine, a non-selective competitive antagonist for mAChRs, on Lipopolysaccharide (LPS).Male C57BL/6 mice were used to establish models of LPS-induced experimental endotoxemia. Mice were intraperitoneally injected 10 min prior to LPS injection with control (saline), atropine, pirenzepine and AF-DX116, respectively. Overall survival time was estimated using Kaplan-Meier plots. Inflammatory cytokine tumor necrosis factor-α (TNF-α) was monitored at various intervals after LPS injection and individual reagent administration. Pathological alternations in lungs and liver were analyzed.

Pirenzepine and atropine pretreatment improved survival rate of LPS-induced septic shock; in contrast, AF-DX116 accelerated death from sepsis. Moreover, TNF-α plasma level was decreased in response to pirenzepine or atropine, whereas increased in response to AF-DX116. Pirenzepine and atropine relieved whereas AF-DX116 accelerated LPS-induced pulmonary and hepatic injury. Pirenzepine reduced proportion of M1 subtype of macrophages, while AF-DX116 promoted polarization of macrophages to M1 subtype. Pirenzepine pretreatment reduced while AF-DX116 enhanced expression of SOCS3 at mRNA level.

The administration of pirenzepine and atropine may have beneficial effects on septic shock.

Interventions to slow progression of myopia in children

Jeffrey J Walline, Kristina B Lindsley, S Swaroop Vedula, Susan A Cotter, Donald O Mutti, Sueko M Ng, J Daniel TwelkerPMID: 31930781 DOI: 10.1002/14651858.CD004916.pub4

Abstract

Nearsightedness (myopia) causes blurry vision when one is looking at distant objects. Interventions to slow the progression of myopia in children include multifocal spectacles, contact lenses, and pharmaceutical agents.To assess the effects of interventions, including spectacles, contact lenses, and pharmaceutical agents in slowing myopia progression in children.

We searched CENTRAL; Ovid MEDLINE; Embase.com; PubMed; the LILACS Database; and two trial registrations up to February 2018. A top up search was done in February 2019.

We included randomized controlled trials (RCTs). We excluded studies when most participants were older than 18 years at baseline. We also excluded studies when participants had less than -0.25 diopters (D) spherical equivalent myopia.

We followed standard Cochrane methods.

We included 41 studies (6772 participants). Twenty-one studies contributed data to at least one meta-analysis. Interventions included spectacles, contact lenses, pharmaceutical agents, and combination treatments. Most studies were conducted in Asia or in the United States. Except one, all studies included children 18 years or younger. Many studies were at high risk of performance and attrition bias. Spectacle lenses: undercorrection of myopia increased myopia progression slightly in two studies; children whose vision was undercorrected progressed on average -0.15 D (95% confidence interval [CI] -0.29 to 0.00; n = 142; low-certainty evidence) more than those wearing fully corrected single vision lenses (SVLs). In one study, axial length increased 0.05 mm (95% CI -0.01 to 0.11) more in the undercorrected group than in the fully corrected group (n = 94; low-certainty evidence). Multifocal lenses (bifocal spectacles or progressive addition lenses) yielded small effect in slowing myopia progression; children wearing multifocal lenses progressed on average 0.14 D (95% CI 0.08 to 0.21; n = 1463; moderate-certainty evidence) less than children wearing SVLs. In four studies, axial elongation was less for multifocal lens wearers than for SVL wearers (-0.06 mm, 95% CI -0.09 to -0.04; n = 896; moderate-certainty evidence). Three studies evaluating different peripheral plus spectacle lenses versus SVLs reported inconsistent results for refractive error and axial length outcomes (n = 597; low-certainty evidence). Contact lenses: there may be little or no difference between vision of children wearing bifocal soft contact lenses (SCLs) and children wearing single vision SCLs (mean difference (MD) 0.20D, 95% CI -0.06 to 0.47; n = 300; low-certainty evidence). Axial elongation was less for bifocal SCL wearers than for single vision SCL wearers (MD -0.11 mm, 95% CI -0.14 to -0.08; n = 300; low-certainty evidence). Two studies investigating rigid gas permeable contact lenses (RGPCLs) showed inconsistent results in myopia progression; these two studies also found no evidence of difference in axial elongation (MD 0.02mm, 95% CI -0.05 to 0.10; n = 415; very low-certainty evidence). Orthokeratology contact lenses were more effective than SVLs in slowing axial elongation (MD -0.28 mm, 95% CI -0.38 to -0.19; n = 106; moderate-certainty evidence). Two studies comparing spherical aberration SCLs with single vision SCLs reported no difference in myopia progression nor in axial length (n = 209; low-certainty evidence). Pharmaceutical agents: at one year, children receiving atropine eye drops (3 studies; n = 629), pirenzepine gel (2 studies; n = 326), or cyclopentolate eye drops (1 study; n = 64) showed significantly less myopic progression compared with children receiving placebo: MD 1.00 D (95% CI 0.93 to 1.07), 0.31 D (95% CI 0.17 to 0.44), and 0.34 (95% CI 0.08 to 0.60), respectively (moderate-certainty evidence). Axial elongation was less for children treated with atropine (MD -0.35 mm, 95% CI -0.38 to -0.31; n = 502) and pirenzepine (MD -0.13 mm, 95% CI -0.14 to -0.12; n = 326) than for those treated with placebo (moderate-certainty evidence) in two studies. Another study showed favorable results for three different doses of atropine eye drops compared with tropicamide eye drops (MD 0.78 D, 95% CI 0.49 to 1.07 for 0.1% atropine; MD 0.81 D, 95% CI 0.57 to 1.05 for 0.25% atropine; and MD 1.01 D, 95% CI 0.74 to 1.28 for 0.5% atropine; n = 196; low-certainty evidence) but did not report axial length. Systemic 7-methylxanthine had little to no effect on myopic progression (MD 0.07 D, 95% CI -0.09 to 0.24) nor on axial elongation (MD -0.03 mm, 95% CI -0.10 to 0.03) compared with placebo in one study (n = 77; moderate-certainty evidence). One study did not find slowed myopia progression when comparing timolol eye drops with no drops (MD -0.05 D, 95% CI -0.21 to 0.11; n = 95; low-certainty evidence). Combinations of interventions: two studies found that children treated with atropine plus multifocal spectacles progressed 0.78 D (95% CI 0.54 to 1.02) less than children treated with placebo plus SVLs (n = 191; moderate-certainty evidence). One study reported -0.37 mm (95% CI -0.47 to -0.27) axial elongation for atropine and multifocal spectacles when compared with placebo plus SVLs (n = 127; moderate-certainty evidence). Compared with children treated with cyclopentolate plus SVLs, those treated with atropine plus multifocal spectacles progressed 0.36 D less (95% CI 0.11 to 0.61; n = 64; moderate-certainty evidence). Bifocal spectacles showed small or negligible effect compared with SVLs plus timolol drops in one study (MD 0.19 D, 95% CI 0.06 to 0.32; n = 97; moderate-certainty evidence). One study comparing tropicamide plus bifocal spectacles versus SVLs reported no statistically significant differences between groups without quantitative results. No serious adverse events were reported across all interventions. Participants receiving antimuscarinic topical medications were more likely to experience accommodation difficulties (Risk Ratio [RR] 9.05, 95% CI 4.09 to 20.01) and papillae and follicles (RR 3.22, 95% CI 2.11 to 4.90) than participants receiving placebo (n=387; moderate-certainty evidence).

Antimuscarinic topical medication is effective in slowing myopia progression in children. Multifocal lenses, either spectacles or contact lenses, may also confer a small benefit. Orthokeratology contact lenses, although not intended to modify refractive error, were more effective than SVLs in slowing axial elongation. We found only low or very low-certainty evidence to support RGPCLs and sperical aberration SCLs.

Activation of cortical M

Kristen H Jardine, Cassidy E Wideman, Chelsea MacGregor, Cassandra Sgarbossa, Dean Orr, Krista A Mitchnick, Boyer D WintersPMID: 32514039 DOI: 10.1038/s41598-020-65836-x

Abstract

Reactivated long-term memories can become labile and sensitive to modification. Memories in this destabilized state can be weakened or strengthened, but there is limited research characterizing the mechanisms underlying retrieval-induced qualitative updates (i.e., information integration). We have previously implicated cholinergic transmission in object memory destabilization. Here we present a novel rodent paradigm developed to assess the role of this cholinergic mechanism in qualitative object memory updating. The post-reactivation object memory modification (PROMM) task exposes rats to contextual information following object memory reactivation. Subsequent object exploratory performance suggests that the contextual information is integrated with the original memory in a reactivation- and time-dependent manner. This effect is blocked by interference with Mmuscarinic receptors and several downstream signals in perirhinal cortex. These findings therefore demonstrate a hitherto unacknowledged cognitive function for acetylcholine with important implications for understanding the dynamic nature of long-term memory storage in the normal and aging brain.

Muscarinic Toxin 7 Signals Via Ca

Ali Saleh, Mohammad Golam Sabbir, Mohamad-Reza Aghanoori, Darrell R Smith, Subir K Roy Chowdhury, Lori Tessler, Jennifer Brown, Eva Gedarevich, Markos Z Kassahun, Katie Frizzi, Nigel A Calcutt, Paul FernyhoughPMID: 32198698 DOI: 10.1007/s12035-020-01900-x

Abstract

Mitochondrial dysfunction is implicated in a variety of neurodegenerative diseases of the nervous system. Peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α) is a regulator of mitochondrial function in multiple cell types. In sensory neurons, AMP-activated protein kinase (AMPK) augments PGC-1α activity and this pathway is depressed in diabetes leading to mitochondrial dysfunction and neurodegeneration. Antimuscarinic drugs targeting the muscarinic acetylcholine type 1 receptor (MR) prevent/reverse neurodegeneration by inducing nerve regeneration in rodent models of diabetes and chemotherapy-induced peripheral neuropathy (CIPN). Ca

/calmodulin-dependent protein kinase kinase β (CaMKKβ) is an upstream regulator of AMPK activity. We hypothesized that antimuscarinic drugs modulate CaMKKβ to enhance activity of AMPK, and PGC-1α, increase mitochondrial function and thus protect from neurodegeneration. We used the specific M

R antagonist muscarinic toxin 7 (MT7) to manipulate muscarinic signaling in the dorsal root ganglia (DRG) neurons of normal rats or rats with streptozotocin-induced diabetes. DRG neurons treated with MT7 (100 nM) or a selective muscarinic antagonist, pirenzepine (1 μM), for 24 h showed increased neurite outgrowth that was blocked by the CaMKK inhibitor STO-609 (1 μM) or short hairpin RNA to CaMKKβ. MT7 enhanced AMPK phosphorylation which was blocked by STO-609 (1 μM). PGC-1α reporter activity was augmented up to 2-fold (p < 0.05) by MT7 and blocked by STO-609. Mitochondrial maximal respiration and spare respiratory capacity were elevated after 3 h of exposure to MT7 (p < 0.05). Diabetes and CIPN induced a significant (p < 0.05) decrease in corneal nerve density which was corrected by topical delivery of MT7. We reveal a novel M

R-modulated, CaMKKβ-dependent pathway in neurons that represents a therapeutic target to enhance nerve repair in two of the most common forms of peripheral neuropathy.